2-(4-Bromophenyl)ethyl cyclobutyl ketone
CAS No.: 898762-08-8
Cat. No.: VC3374438
Molecular Formula: C13H15BrO
Molecular Weight: 267.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898762-08-8 |
|---|---|
| Molecular Formula | C13H15BrO |
| Molecular Weight | 267.16 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-1-cyclobutylpropan-1-one |
| Standard InChI | InChI=1S/C13H15BrO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2 |
| Standard InChI Key | ZBTBCQVOZNAYRD-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br |
Introduction
2-(4-Bromophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula C13H15BrO and a molecular weight of 267.16 g/mol . It features a cyclobutyl ketone structure, which includes a cyclobutane ring attached to a ketone functional group, and a 4-bromophenyl group, indicating a bromine atom substituted on the para position of the phenyl ring . This unique structure imparts distinctive physical and chemical properties, making it an interesting subject for various applications in organic chemistry and medicinal research.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)ethyl cyclobutyl ketone can be achieved through several methods, although specific detailed procedures are not widely documented in the literature. Generally, such compounds are synthesized using reactions that involve the formation of the cyclobutyl ketone moiety and the introduction of the bromophenyl group. Common synthetic routes may involve Friedel-Crafts acylation or similar reactions, which are versatile and widely used in organic synthesis.
Applications and Research Findings
2-(4-Bromophenyl)ethyl cyclobutyl ketone is used as an intermediate in the synthesis of complex organic molecules. Its applications span across different fields, including organic chemistry and medicinal research. The compound's unique structure makes it valuable for studying reaction mechanisms and biological activities.
Chemical Applications
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Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic compounds.
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Reaction Mechanism Studies: The compound's reactivity is useful for understanding various chemical transformations.
Biological Applications
While specific biological activities of 2-(4-Bromophenyl)ethyl cyclobutyl ketone are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. The bromophenyl group can influence lipophilicity and electronic properties, which may enhance biological activity.
Comparison with Similar Compounds
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-Methylphenyl)ethyl cyclobutyl ketone | Contains a methyl group instead of bromine | Different biological activity due to methyl substitution |
| 2-(Phenyl)ethyl cyclobutyl ketone | Lacks halogen substitution | Different reactivity patterns |
| Cyclopropyl 2-(4-bromophenyl)ethyl ketone | Contains a cyclopropane ring instead of cyclobutane | Different strain and reactivity due to ring size |
These compounds highlight the uniqueness of 2-(4-Bromophenyl)ethyl cyclobutyl ketone while suggesting avenues for comparative studies in terms of reactivity and biological activity.
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